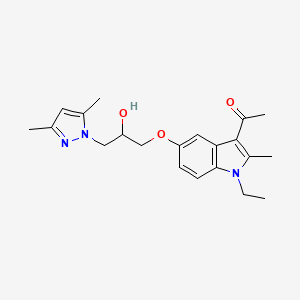
1-(5-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, an indole ring, and an ethanone group. Pyrazole is a five-membered ring with two nitrogen atoms, and indole is a fused bicyclic compound, consisting of a benzene ring fused to a pyrrole ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by factors like the size and shape of the rings, the electronegativity of the atoms, and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the ethanone group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the polarity of its functional groups, and its size. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Catalytic Activity in Oxidation Reactions
Pyrazole derivatives, such as the compound , have been studied for their catalytic properties, particularly in oxidation reactions . The presence of a pyrazole moiety can facilitate the oxidation of certain substrates, like catechol to o-quinone, which is a reaction of interest in the study of enzymatic activities and the development of new catalysts.
Biological Activity Agent
Compounds containing pyrazole structures are known to exhibit a wide range of biological activities . They can act as biological transformation agents, biological active agents, and even as potential anticancer agents. The specific structure of our compound may interact with biological systems in unique ways, making it a candidate for drug design and pharmacological studies.
Ligand for Metal Complexes
The pyrazole group in the compound can serve as a ligand, coordinating with metal ions to form complexes . These complexes can be used in various applications, including as models for metalloenzymes, which are enzymes containing metal ions that are crucial for their catalytic functions.
Sensor Development
Due to the unique electronic and structural properties of pyrazole derivatives, they can be utilized in the development of sensors . These sensors could be designed to detect specific molecules or changes in the environment, which is valuable in fields like environmental monitoring and diagnostics.
Material Science Applications
The ability of pyrazole-based compounds to form complexes with metals can be exploited in material science . They can contribute to the formation of metal-organic frameworks (MOFs), which have applications in gas storage, separation technologies, and catalysis.
Synthetic Intermediate
Pyrazole derivatives are often used as intermediates in the synthesis of more complex molecules . The compound could be a key intermediate in the synthesis of various organic molecules, potentially leading to new materials or pharmaceuticals.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-6-23-15(4)21(16(5)25)19-10-18(7-8-20(19)23)27-12-17(26)11-24-14(3)9-13(2)22-24/h7-10,17,26H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKLCBIMPYOYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3C(=CC(=N3)C)C)O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

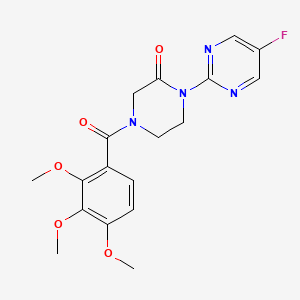
![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2887125.png)
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2887126.png)
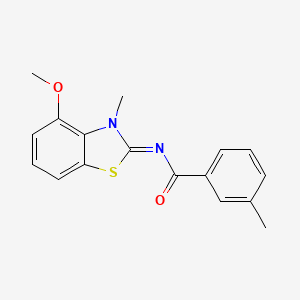
![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)
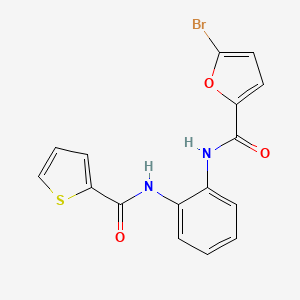
![2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B2887136.png)
![methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate](/img/structure/B2887137.png)
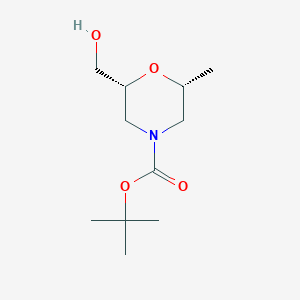
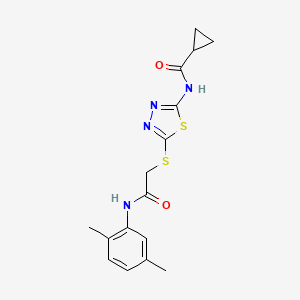
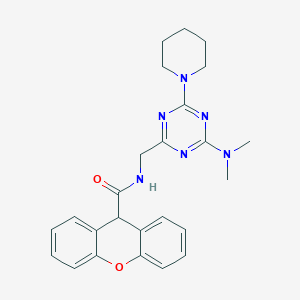
![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)
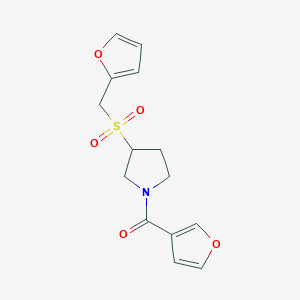
![1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2887147.png)